Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used in the agrochemical and pharmaceutical industries.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Organic Chemistry
Application Summary: “2,3-Dichloro-6-(trifluoromethyl)benzoic acid” can be used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety
Results or Outcomes: The synthesized 1,3,4-oxadiazole derivatives can be used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 259.01 g/mol. This compound features two chlorine atoms and a trifluoromethyl group attached to a benzoic acid structure, giving it unique chemical properties. It is characterized by a melting point range of 93°C to 96°C, making it relatively stable under standard conditions .
These reactions are crucial for synthesizing derivatives that may possess enhanced biological or chemical properties.
The biological activity of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid has been explored in various studies. It has shown potential herbicidal activity, particularly against certain weed species. The compound's structural characteristics contribute to its effectiveness as an herbicide by inhibiting specific biochemical pathways in plants . Additionally, its fluorinated structure suggests potential applications in pharmaceuticals, although specific therapeutic effects require further investigation.
Several methods exist for synthesizing 2,3-Dichloro-6-(trifluoromethyl)benzoic acid:
The uniqueness of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid lies in its specific combination of halogenated substituents and their spatial arrangement on the benzoic acid framework, which enhances its biological activity compared to other similar compounds.
Interaction studies involving 2,3-Dichloro-6-(trifluoromethyl)benzoic acid focus on its effects on biological systems, particularly regarding its herbicidal properties. Research indicates that it may interfere with metabolic pathways in target plants, leading to growth inhibition. Further studies are necessary to understand its interactions at the molecular level, including binding affinities and mechanisms of action within plant systems .
Similar compounds include:
| Compound Name | Structure Characteristics |
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2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Dates
Last modified: 08-15-2023
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